molecular formula C8H10ClNO4 B8685682 Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Cat. No.: B8685682
M. Wt: 219.62 g/mol
InChI Key: IYKQJKYQHIMHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid. This reaction produces 3,4,5-trihydroxybenzoic acid methyl ester, which is then subjected to methylation using dimethyl sulfate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydroxyl derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is unique due to the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reactivity.

Properties

Molecular Formula

C8H10ClNO4

Molecular Weight

219.62 g/mol

IUPAC Name

methyl 3-amino-4,5-dihydroxybenzoate;hydrochloride

InChI

InChI=1S/C8H9NO4.ClH/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,10-11H,9H2,1H3;1H

InChI Key

IYKQJKYQHIMHNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3,4-dihydroxy-5-nitrobenzoate (11.9 g, 55.8 mmol) in EtOH (200 mL), 4M HCl in dioxane (13.96 mL, 55.8 mmol) and 10% palladium on carbon (4.0 g, 3.76 mmol) were added. The reaction mixture was hydrogenated at atmospheric pressure of H2 for 3 hours (TLC-monitoring). The resulting mixture was filtered and concentrated with the use of a rotary evaporator. The residue was triturated with ether (100 mL). The precipitate was filtered off and vacuum-dried to afford methyl 3-amino-4,5-dihydroxybenzoate hydrochloride (12.0 g, 54.6 mmol, 98% yield).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
13.96 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.